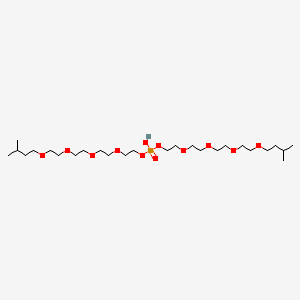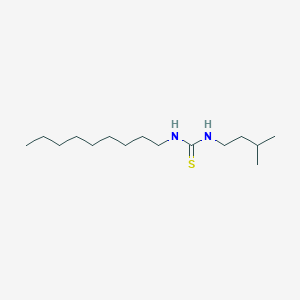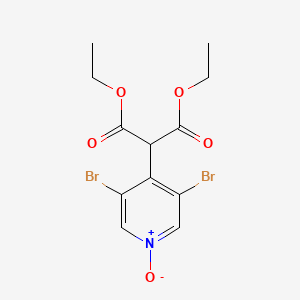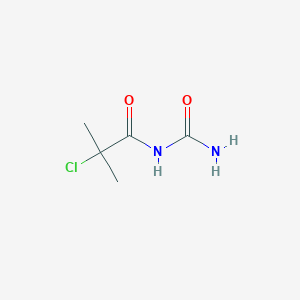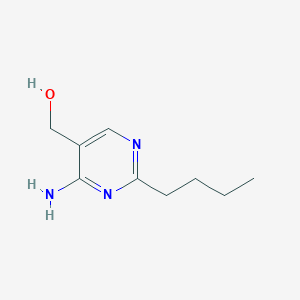
(4-Amino-2-butylpyrimidin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-2-butylpyrimidin-5-yl)methanol is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This compound is characterized by the presence of an amino group at the 4th position, a butyl group at the 2nd position, and a hydroxymethyl group at the 5th position of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-butylpyrimidin-5-yl)methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl halides under basic conditions.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-2-butylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, amines, alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Amino-2-butylpyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as nucleic acids and proteins.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4-Amino-2-butylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, interference with nucleic acid synthesis, or disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Amino-2-chloropyrimidin-5-yl)methanol: Similar structure with a chlorine atom instead of a butyl group.
(4-Amino-2-methylpyrimidin-5-yl)methanol: Similar structure with a methyl group instead of a butyl group.
(4-Amino-2-phenylpyrimidin-5-yl)methanol: Similar structure with a phenyl group instead of a butyl group.
Uniqueness
(4-Amino-2-butylpyrimidin-5-yl)methanol is unique due to the presence of the butyl group, which can influence its chemical reactivity, biological activity, and physical properties. The butyl group can enhance the compound’s lipophilicity, potentially affecting its interaction with biological membranes and its overall pharmacokinetic profile.
Eigenschaften
CAS-Nummer |
62671-93-6 |
|---|---|
Molekularformel |
C9H15N3O |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
(4-amino-2-butylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C9H15N3O/c1-2-3-4-8-11-5-7(6-13)9(10)12-8/h5,13H,2-4,6H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
ODDAVEPYBFFIJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC=C(C(=N1)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
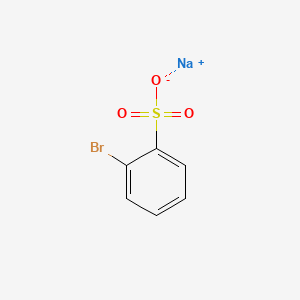
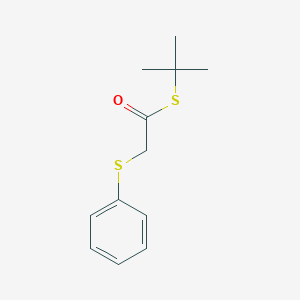


![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)

